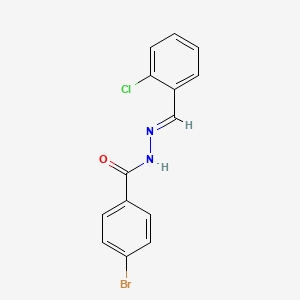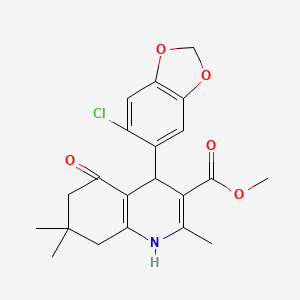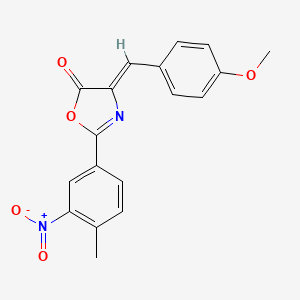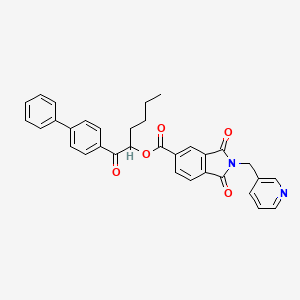
4-bromo-N'-(2-chlorobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is an organic compound with the molecular formula C14H10BrClN2O It is a derivative of benzohydrazide and features both bromine and chlorine substituents on its aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 2-chlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-bromobenzohydrazide+2-chlorobenzaldehyde→4-bromo-N’-(2-chlorobenzylidene)benzohydrazide
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of 4-bromo-N’-(2-chlorobenzyl)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Wirkmechanismus
The mechanism of action of 4-bromo-N’-(2-chlorobenzylidene)benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-N’-(4-chlorobenzylidene)benzohydrazide
- 3-Bromo-N’-(2-chlorobenzylidene)benzohydrazide
- 2-Bromo-N’-(2,4-dichlorobenzylidene)benzohydrazide
Comparison: 4-Bromo-N’-(2-chlorobenzylidene)benzohydrazide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Eigenschaften
Molekularformel |
C14H10BrClN2O |
|---|---|
Molekulargewicht |
337.60 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10BrClN2O/c15-12-7-5-10(6-8-12)14(19)18-17-9-11-3-1-2-4-13(11)16/h1-9H,(H,18,19)/b17-9+ |
InChI-Schlüssel |
XNUOIPOSWVYHHV-RQZCQDPDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)

![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)


![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![ethyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697066.png)

![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
